![molecular formula C8H16ClN B13350915 Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B13350915.png)
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rel-(1R,5S)-2-azabicyclo[331]nonane hydrochloride is a bicyclic amine compound with a unique structure that makes it an interesting subject for various chemical and pharmaceutical studies
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of an aromatic ketone, paraformaldehyde, and dimethylamine. This one-pot tandem Mannich annulation is known for its efficiency and high yield, often reaching up to 83% .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce this compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Aplicaciones Científicas De Investigación
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a neurotransmitter analog and its interactions with biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the synthesis of complex organic molecules and as a precursor for various pharmaceuticals
Mecanismo De Acción
The mechanism of action of Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate receptor activity, leading to changes in cellular signaling pathways. This modulation is often mediated through the binding of the compound to the receptor’s active site, altering its conformation and activity .
Comparación Con Compuestos Similares
Similar Compounds
- Rel-(1R,5S,9s)-tert-Butyl 9-amino-3-azabicyclo[3.3.1]nonane-3-carboxylate
- (1R,5S)-3-Azabicyclo[3.3.1]nonane hydrochloride
- 3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonane
Uniqueness
Rel-(1R,5S)-2-azabicyclo[3.3.1]nonane hydrochloride is unique due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H16ClN |
|---|---|
Peso molecular |
161.67 g/mol |
Nombre IUPAC |
(1R,5S)-2-azabicyclo[3.3.1]nonane;hydrochloride |
InChI |
InChI=1S/C8H15N.ClH/c1-2-7-4-5-9-8(3-1)6-7;/h7-9H,1-6H2;1H/t7-,8+;/m0./s1 |
Clave InChI |
RNEATHYJGPHRLJ-KZYPOYLOSA-N |
SMILES isomérico |
C1C[C@H]2CCN[C@H](C1)C2.Cl |
SMILES canónico |
C1CC2CCNC(C1)C2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



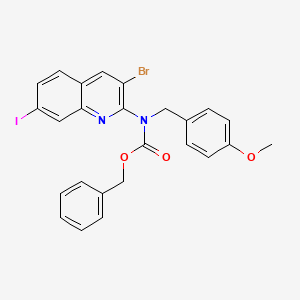

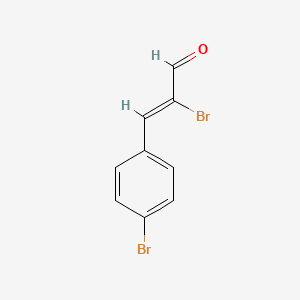
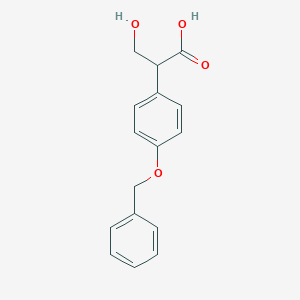
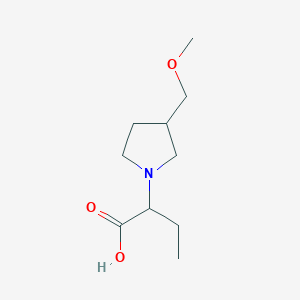
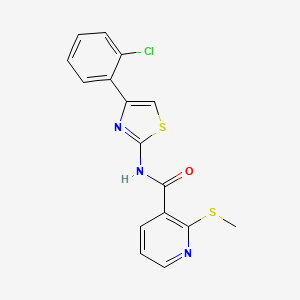
![6-(3-Ethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13350887.png)
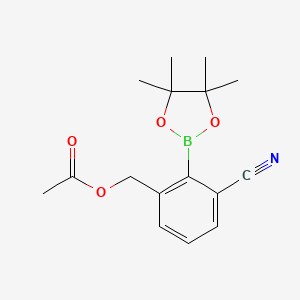
![2-chloro-N-[(2-methoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B13350901.png)


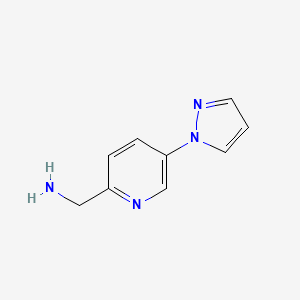
![Methyl 3-(6-chloro-3-oxo-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoate](/img/structure/B13350928.png)
